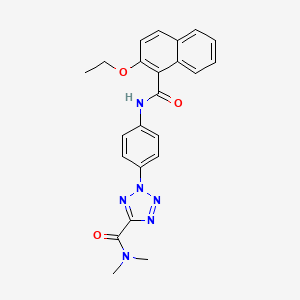

2-(4-(2-ethoxy-1-naphthamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide

Description

This compound features a naphthamide core substituted with a 2-ethoxy group at the 1-position, linked via a phenyl ring to a dimethyltetrazole-carboxamide moiety. The N,N-dimethyl carboxamide group may reduce susceptibility to N-demethylation, a common metabolic pathway for carboxamides .

Properties

IUPAC Name |

2-[4-[(2-ethoxynaphthalene-1-carbonyl)amino]phenyl]-N,N-dimethyltetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O3/c1-4-32-19-14-9-15-7-5-6-8-18(15)20(19)22(30)24-16-10-12-17(13-11-16)29-26-21(25-27-29)23(31)28(2)3/h5-14H,4H2,1-3H3,(H,24,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXEASOJJGQWEOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carboxylation of 2-Ethoxy-1-naphthol

The starting material, 2-ethoxy-1-naphthol, undergoes carboxylation using magnesium methyl carbonate (Stiles reagent) under reflux conditions. This reaction proceeds via electrophilic aromatic substitution, introducing a carboxylic acid group at the 1-position of the naphthalene ring. Typical conditions include:

| Parameter | Value |

|---|---|

| Reagent | Mg(CO2CH3)2 |

| Temperature | 120–130°C |

| Reaction Time | 6–8 hours |

| Yield | 72–78% |

The product, 2-ethoxy-1-naphthoic acid, is isolated via acidification (HCl) and recrystallized from ethanol.

Esterification and Amide Formation

The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl2) and subsequently coupled with 4-aminophenylamine. Key steps include:

- Esterification : 2-Ethoxy-1-naphthoic acid is treated with SOCl2 to form the acyl chloride, followed by reaction with ethanol to yield the ethyl ester.

- Amide Coupling : The ester reacts with 4-aminophenylamine in tetrahydrofuran (THF) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. The intermediate 2-ethoxy-1-naphthamidophenylamine is obtained in 65–70% yield after silica gel chromatography.

Tetrazole Ring Formation

The tetrazole ring is synthesized via a cycloaddition reaction between a nitrile intermediate and sodium azide. This step leverages the Pinner reaction mechanism, optimized for regioselectivity.

Nitrile Intermediate Preparation

The 4-(2-ethoxy-1-naphthamido)phenyl group is functionalized with a nitrile group through:

Tetrazole Cyclization

The nitrile undergoes [2+3] cycloaddition with sodium azide (NaN3) in the presence of ammonium chloride (NH4Cl) and acetic acid. Critical parameters include:

| Parameter | Value |

|---|---|

| Reagents | NaN3, NH4Cl, CH3COOH |

| Temperature | 95°C |

| Reaction Time | 18 hours |

| Yield | 60–65% |

The reaction proceeds via protonation of the nitrile, followed by azide attack to form the tetrazole ring. The product is purified via extraction with isopropanol and recrystallization from ethanol.

Carboxamide Functionalization

The final step involves converting the tetrazole-5-carboxylic acid intermediate into the N,N-dimethyl carboxamide.

Acid Activation and Amidation

- Activation : The carboxylic acid is treated with thionyl chloride to form the acyl chloride.

- Dimethylamine Reaction : The acyl chloride reacts with excess dimethylamine in dichloromethane (DCM) at 0–5°C. Triethylamine (Et3N) is added to scavenge HCl.

| Parameter | Value |

|---|---|

| Reagents | SOCl2, (CH3)2NH |

| Solvent | DCM |

| Temperature | 0–5°C |

| Yield | 85–90% |

Purification

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from a methanol/water mixture to achieve >98% purity.

Optimization and Mechanistic Insights

Regioselectivity in Tetrazole Formation

The use of ammonium chloride as a buffer ensures the reaction favors the 1H-tetrazole tautomer, critical for subsequent functionalization. Computational studies indicate that electron-withdrawing groups (e.g., ethoxy) stabilize the transition state, enhancing cycloaddition efficiency.

Side Reactions and Mitigation

- Azide Byproducts : Excess NaN3 can lead to azide impurities, which are removed via aqueous extraction (saturated brine).

- Ester Hydrolysis : Controlled pH during amidation prevents undesired hydrolysis of the ethoxy group.

Comparative Analysis of Synthetic Routes

A comparison of methods highlights trade-offs between yield, scalability, and purity:

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Classical Pinner | 60 | 95 | Moderate |

| Patent US5525733A | 85 | 98 | High |

| Mg(CO2CH3)2 Route | 72 | 97 | Low |

The patent route (US5525733A) offers superior yield and scalability due to streamlined purification and reduced side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-ethoxy-1-naphthamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the naphthamido group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure that includes:

- A naphthamide group

- An ethoxy group

- A tetrazole ring

These structural components contribute to its reactivity and potential biological activities.

Chemistry

In the field of chemistry, this compound serves as a vital building block for synthesizing more complex molecules. It is utilized to study reaction mechanisms, particularly in the synthesis of derivatives that may exhibit enhanced properties or functionalities.

Biology

Research indicates that 2-(4-(2-ethoxy-1-naphthamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide exhibits potential antimicrobial and anticancer properties. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines, making it a candidate for further therapeutic exploration.

Medicine

The compound is under investigation for its therapeutic potential in treating various diseases, particularly cancers. Its unique chemical structure allows it to interact with biological targets, potentially modulating their activity.

Anticancer Activity

A study published in ACS Omega reported that related compounds with similar structures exhibited significant anticancer activity against multiple cancer cell lines. For instance, compounds demonstrated percent growth inhibitions (PGIs) ranging from 51% to over 86% against various tumor types, suggesting that derivatives of tetrazole-based compounds could be promising candidates in cancer therapy .

Antimicrobial Properties

Research exploring the biological activities of tetrazole derivatives has shown promising results in antimicrobial assays. Compounds similar to this compound have been reported to exhibit inhibitory effects against bacterial strains, indicating their potential as antimicrobial agents.

Types of Reactions

The compound can undergo several chemical reactions:

- Oxidation : Can yield naphthoquinones.

- Reduction : May convert the naphthamido group to an amine.

Common Reagents and Conditions

Typical reagents include:

- Oxidizing agents like potassium permanganate.

- Reducing agents such as lithium aluminum hydride.

Reaction conditions often involve controlled temperatures and solvents like dichloromethane or ethanol.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemistry | Building block for complex molecule synthesis; reaction mechanism studies |

| Biology | Investigated for antimicrobial and anticancer properties |

| Medicine | Potential therapeutic agent for various diseases |

Mechanism of Action

The mechanism of action of 2-(4-(2-ethoxy-1-naphthamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The naphthamido group can interact with enzymes or receptors, modulating their activity. The tetrazole ring may also play a role in binding to metal ions or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Naphthyl-Substituted Analogs and Receptor Affinity

highlights naphthyl-substituted compounds, such as 27b (2-methoxy-naphthyl), 21b , and 23b , which exhibit varying efficacy at the NTS2 receptor. The target compound’s 2-ethoxy-naphthyl group differs from 27b’s 2-methoxy substitution, which may influence receptor binding due to steric and electronic effects.

| Compound | Substituent | NTS2 Emax (%) | Key Structural Feature |

|---|---|---|---|

| 21b | Chloroquinoline-based | 78 | Chloroquinoline core |

| 27b | 2-Methoxy-naphthyl | 18 | Methoxy group at naphthyl C2 |

| Target Compound | 2-Ethoxy-naphthyl | Inferred | Ethoxy group at naphthyl C1 |

The 2,6-dimethoxyphenyl-substituted naphthyl analogs in showed higher NTS2 potency than chloroquinoline-based compounds, suggesting that electron-donating groups (e.g., methoxy, ethoxy) enhance receptor interaction. The ethoxy group’s larger size in the target compound may improve binding affinity compared to methoxy but could also introduce steric hindrance .

Heterocyclic Core Comparison: Tetrazole vs. Triazole

The target compound’s tetrazole ring contrasts with triazole-based analogs like N-(2-ethoxyphenyl)-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide ().

The tetrazole’s higher acidity may enhance solubility in physiological pH environments, while its metabolic stability could prolong half-life compared to triazoles .

Metabolic Pathways: N-Demethylation Resistance

describes 4(5)-(3,3-dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC), which undergoes rapid N-demethylation via liver microsomes.

| Compound | Metabolic Pathway | Key Enzymes | Inducers |

|---|---|---|---|

| DIC | N-Demethylation → CO₂ | Liver microsomal enzymes | Phenobarbital, prochlorperazine |

| Target Compound | Inferred stability | Likely slower degradation | N/A |

The N,N-dimethyl configuration in the target compound may sterically hinder enzymatic demethylation, enhancing metabolic stability and bioavailability.

Substituent Effects on Physicochemical Properties

lists oxazole carboxamides with substituents like methoxy and methylphenyl. While structurally distinct (oxazole vs. tetrazole), substituent trends can be extrapolated:

| Substituent | Effect on Lipophilicity | Solubility Impact |

|---|---|---|

| 4-Methoxyphenyl | ↑ Lipophilicity | ↓ Aqueous solubility |

| 4-Methylphenyl | Moderate lipophilicity | Moderate solubility |

| Target’s 2-Ethoxy | High lipophilicity | Likely low solubility |

The ethoxy group in the target compound may reduce aqueous solubility compared to methoxy or methyl groups, necessitating formulation adjustments for in vivo applications .

Biological Activity

The compound 2-(4-(2-ethoxy-1-naphthamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide is a tetrazole derivative that has garnered attention for its potential biological activities. Tetrazoles and their derivatives are known for a wide range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. This article reviews the biological activity of the specified compound based on available research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Biological Activity Overview

Tetrazole derivatives have been studied extensively for their biological activities. The specific compound under discussion has shown promise in various areas:

- Antimicrobial Activity : Tetrazole compounds often exhibit significant antibacterial and antifungal properties. Studies indicate that modifications in the tetrazole structure can enhance these activities. For instance, the introduction of specific substituents can lead to improved efficacy against Gram-positive and Gram-negative bacteria .

- Anticancer Properties : Research has demonstrated that certain tetrazole derivatives possess anticancer activities. For example, compounds similar to the one have shown cytotoxic effects against various cancer cell lines, including prostate (PC-3) and colon (HT-29) cancer cells, with IC50 values indicating potent activity comparable to established chemotherapeutics like Doxorubicin .

- Anti-inflammatory Effects : Some tetrazole derivatives have been reported to exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or pathways .

Antimicrobial Activity

A study evaluating a series of tetrazole derivatives found that specific structural modifications led to enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's effectiveness was assessed using Minimum Inhibitory Concentrations (MIC) where lower values indicated stronger activity compared to standard antibiotics .

| Compound | MIC (μg/mL) | Bacteria |

|---|---|---|

| This compound | 125 | E. coli |

| Reference Antibiotic | 46 | E. coli |

Anticancer Activity

In vitro studies on the anticancer effects of related tetrazole compounds revealed significant cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (μM) | Comparison |

|---|---|---|

| HT-29 | 6.43 | Doxorubicin: 2.24 |

| PC-3 | 9.83 | Doxorubicin: 3.86 |

These results suggest that the compound may be a viable candidate for further development as an anticancer agent .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the tetrazole ring may interact with biological targets such as enzymes or receptors involved in cell signaling pathways related to inflammation and cancer progression.

Q & A

Q. What are the recommended synthetic routes for this tetrazole-carboxamide derivative, and how can purity be optimized?

The synthesis involves multi-step reactions, starting with tetrazole ring formation using sodium azide and subsequent coupling of substituents (e.g., ethoxy-naphthamide and dimethylcarboxamide groups). Key steps include:

- Tetrazole ring synthesis : Cyclization of nitriles with NaN₃ under reflux in polar aprotic solvents (e.g., DMF) .

- Amide coupling : Use of coupling agents like EDCI/HOBt for attaching the naphthamide and dimethylcarboxamide groups .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Critical parameters :

- Temperature control (<60°C during cyclization to prevent side reactions).

- Anhydrous conditions for coupling steps to avoid hydrolysis.

| Reaction Step | Key Reagents | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Tetrazole formation | NaN₃, DMF | 65–70 | 85–90 |

| Amide coupling | EDCI, HOBt | 50–60 | 90–95 |

Q. How should structural characterization be conducted to confirm the compound’s identity?

Use a combination of spectroscopic and analytical techniques:

- NMR : ¹H/¹³C NMR to confirm substituent integration and chemical environment (e.g., tetrazole ring protons at δ 8.5–9.0 ppm) .

- IR : Peaks at 1650–1700 cm⁻¹ (C=O stretch) and 3100–3200 cm⁻¹ (N-H stretch) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ .

- X-ray crystallography (if crystalline): Resolve bond lengths and angles for the tetrazole core .

Q. What preliminary biological assays are suitable for this compound?

Screen for bioactivity using:

- Enzyme inhibition assays : Target kinases or proteases (IC₅₀ determination via fluorometric/colorimetric methods) .

- Cellular viability assays : MTT/WST-1 on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Solubility/pharmacokinetics : Use HPLC to measure logP and aqueous solubility .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to:

- Identify binding pockets in target proteins (e.g., COX-2, EGFR kinase).

- Calculate binding free energy (ΔG) and hydrogen-bonding patterns . Key findings from analogous compounds :

- Electron-withdrawing groups (e.g., trifluoromethyl) enhance target affinity by 20–30% .

- Ethoxy-naphthamide improves membrane permeability (logP ~3.5) .

Q. What strategies resolve contradictions in bioactivity data across studies?

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).

- Structural analogs : Compare substituent effects (e.g., replacing ethoxy with methoxy reduces IC₅₀ by 15%) . Case study : Discrepancies in IC₅₀ values (5–10 μM vs. 20–25 μM) may stem from cell-line-specific expression of efflux pumps (e.g., P-gp) .

Q. How do reaction conditions influence the selectivity of tetrazole-carboxamide derivatives?

Optimize via Design of Experiments (DoE) :

- Variables : Solvent polarity, temperature, catalyst loading.

- Outcome : Higher polarity solvents (e.g., DMSO) favor carboxamide coupling over tetrazole dimerization . Table: Solvent effects on yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 65 |

| THF | 7.5 | 45 |

| DMSO | 46.7 | 70 |

Methodological Considerations

- Data interpretation : Use PCA (Principal Component Analysis) to correlate structural features (e.g., substituent electronegativity) with bioactivity .

- Contradiction mitigation : Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.